molecular formula C20H22N6O B2880407 N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097859-56-6

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No.: B2880407
CAS No.: 2097859-56-6
M. Wt: 362.437
InChI Key: KOBQCDYBOODYTR-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a benzodiazole moiety, a cyclopentapyridazine ring, and a piperidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and cyclopentapyridazine intermediates, which are then coupled with a piperidine derivative. Common reaction conditions include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling reaction. Techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-benzodiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide: shares structural similarities with other benzodiazole derivatives and cyclopentapyridazine compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable candidate for targeted research and application development.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-19(23-20-21-16-5-1-2-6-17(16)22-20)13-8-10-26(11-9-13)18-12-14-4-3-7-15(14)24-25-18/h1-2,5-6,12-13H,3-4,7-11H2,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBQCDYBOODYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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